molecular formula C22H28N4 B12204546 5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12204546
M. Wt: 348.5 g/mol
InChI Key: RYHGBLYKZZAZOY-UHFFFAOYSA-N
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Description

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, cyclohexyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine or guanidine derivatives to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents, or acid/base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-22(2,3)19-14-20(24-17-12-8-5-9-13-17)26-21(25-19)18(15-23-26)16-10-6-4-7-11-16/h4,6-7,10-11,14-15,17,24H,5,8-9,12-13H2,1-3H3

InChI Key

RYHGBLYKZZAZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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